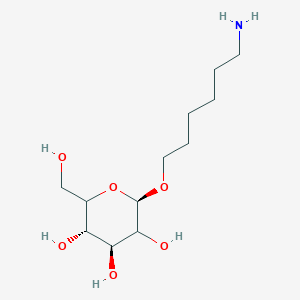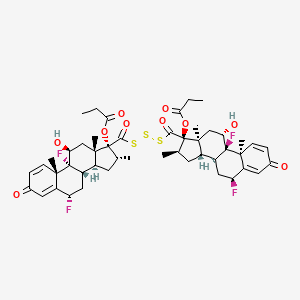
MM 77 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of dihydrochloride complexes often involves aminomethylation reactions, characterized by specific conditions that lead to stable crystalline substances. A notable example includes the synthesis of 1,6-Bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione Dihydrochlorides, showcasing the methodological approach towards dihydrochloride compound synthesis (Agababyan et al., 2002). Additionally, the synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride provides insights into efficient synthesis methods for dihydrochloride key intermediates, using commercially available reagents for scalable synthesis (Hashimoto et al., 2002).
Molecular Structure Analysis
Molecular structure analysis often relies on X-ray diffraction and other spectroscopic methods. For instance, the crystal and molecular structure of dimethylglyoxal bisguanylhydrazone dihydrochloride dihydrate was determined, revealing planar dipositive ions hydrogen-bonded to Cl and H2O (Edmonds & Hamilton, 1972). Such analyses are critical for understanding the geometric configuration and bonding characteristics of dihydrochloride compounds.
Chemical Reactions and Properties
Dihydrochloride compounds participate in a variety of chemical reactions, reflecting their reactivity and interaction with different agents. The coordination chemistry of dihydrogen, for example, provides a comprehensive overview of synthesis, reactivity, and the kinetic and thermodynamic aspects of dihydrogen binding and displacement reactions relevant to dihydrochloride complexes (Heinekey & Oldham, 1993).
Physical Properties Analysis
The physical properties of dihydrochloride compounds, such as stability, crystal structure, and solubility, are essential for their characterization and application. Research on L-Cystine Dihydrochloride, a semiorganic nonlinear optical material, exemplifies the detailed analysis of crystal structure, thermal stability, and mechanical properties, contributing to a comprehensive understanding of its physical characteristics (Dihydrochloride et al., 2010).
科学研究应用
甲烷单加氧酶 (MMO) 及其铁簇: 一项对可溶形式甲烷单加氧酶 (MMO) 的研究,该酶含有双核铁簇,讨论了在 77 K 下的 γ 辐照如何导致该簇的还原以及 MMOH(MMO 的羟化酶成分)构象的变化 (Davydov 等,1997).
二盐酸胱氨酸辐照晶体的超精细结构: 对 77 度 K 和室温下二盐酸胱氨酸单晶的电子自旋共振的研究揭示了对在这些晶体中形成的自由基性质的见解 (Hadley 和 Gordy,1974).
二盐酸奥替尼定消毒特性: 一篇关于二盐酸奥替尼定的综述,用于皮肤、粘膜和伤口消毒,讨论了其在临床环境中的疗效、安全性和应用 (Hübner、Siebert 和 Kramer,2010).
根皮素的药理作用: 一篇综述强调了根皮素(一种二氢查耳酮)在产生肾性糖尿和阻断葡萄糖吸收中的作用,该作用已在生理学研究中使用了 150 多年 (Ehrenkranz、Lewis、Kahn 和 Roth,2005).
镁杂金属合金的储氢特性: 一项研究探索了不同浓度的杂金属 (Mm) 的镁作为储氢介质,揭示了其在高储氢容量和快速动力学方面的潜力 (Tran、Imam 和 Feng,2003).
安全和危害
The safety data sheet for MM 77 dihydrochloride indicates that it is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician .
作用机制
Target of Action
MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity.
Mode of Action
As an antagonist, MM 77 dihydrochloride binds to the 5-HT1A receptor and blocks its activation by serotonin. This prevents the receptor from performing its usual function of initiating a series of biochemical reactions in the cell .
Biochemical Pathways
The 5-HT1A receptor is involved in several different biological pathways, including the regulation of mood, anxiety, sleep, and appetite. By blocking this receptor, MM 77 dihydrochloride can affect these pathways and their downstream effects .
Result of Action
MM 77 dihydrochloride exhibits anxiolytic-like activity . This means it can reduce anxiety. This is likely due to its antagonistic effect on the 5-HT1A receptor, which is known to be involved in the regulation of mood and anxiety.
生化分析
Biochemical Properties
MM 77 dihydrochloride plays a crucial role in biochemical reactions by interacting with the 5-HT1A receptor, a subtype of serotonin receptor. This interaction is characterized by the inhibition of the receptor’s activity, which in turn modulates the release of neurotransmitters such as serotonin . The compound’s ability to bind to the 5-HT1A receptor and act as an antagonist makes it a valuable tool for studying the receptor’s function and its role in various physiological processes.
Cellular Effects
MM 77 dihydrochloride influences various cellular processes by modulating the activity of the 5-HT1A receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of the 5-HT1A receptor by MM 77 dihydrochloride can lead to altered levels of intracellular cyclic AMP (cAMP), which is a key secondary messenger in many signaling pathways . Additionally, this compound has been shown to affect the expression of genes involved in stress response and anxiety, further highlighting its impact on cellular function .
Molecular Mechanism
The molecular mechanism of MM 77 dihydrochloride involves its binding to the 5-HT1A receptor, where it acts as a full antagonist at postsynaptic receptors . This binding inhibits the receptor’s activity, preventing the downstream signaling events typically triggered by serotonin binding. As a result, MM 77 dihydrochloride can modulate various physiological responses, including anxiety and stress-related behaviors
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MM 77 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that MM 77 dihydrochloride can have sustained effects on cellular function, particularly in the context of chronic stress models . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of MM 77 dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic-like activity without significant adverse effects . At higher doses, MM 77 dihydrochloride can induce toxic effects, including alterations in motor function and behavior . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
MM 77 dihydrochloride is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic pathways can influence the compound’s efficacy and safety, as well as its pharmacokinetic properties in vivo.
Transport and Distribution
Within cells and tissues, MM 77 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the 5-HT1A receptor in the brain. The distribution of MM 77 dihydrochloride is also influenced by its physicochemical properties, including its solubility and molecular weight .
Subcellular Localization
The subcellular localization of MM 77 dihydrochloride is primarily within the synaptic cleft, where it interacts with the 5-HT1A receptor . The compound’s activity is influenced by its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications. Understanding the subcellular localization of MM 77 dihydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 |
Source


|
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159311-94-1 |
Source


|
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)


![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)




